molecular formula C20H19N3OS B2993466 3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-81-6

3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2993466
CAS RN: 396719-81-6
M. Wt: 349.45
InChI Key: FVKZVHNTPYTWSF-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains a benzamide moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

This compound has shown potential in the treatment of parasitic diseases. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket of the parasite, characterized by lower binding free energy . This suggests its use as a promising candidate for developing new antileishmanial and antimalarial drugs.

Catalysis in Organic Synthesis

The related structural analogs of this compound have been utilized as catalysts in various organic reactions. For instance, compounds with similar thieno[3,4-c]pyrazole frameworks are known to catalyze Suzuki-Miyaura cross-coupling and Heck reactions . This indicates that our compound of interest could be explored for its catalytic properties in synthetic organic chemistry.

Detection of Reducing Carbohydrates

Compounds with pyrazoline structures have been used as reagents for the detection of reducing carbohydrates by ESI/MALDI-MS . This application is crucial for improving the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis.

Cytotoxic Activity

The compound’s framework is structurally related to other pyrazoline derivatives that have demonstrated cytotoxic activity against various cancer cell lines . This suggests that it could be studied further for its potential use in cancer research, particularly in the development of new chemotherapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a drug candidate, future research could involve further testing of its efficacy and safety, as well as optimization of its synthesis process .

properties

IUPAC Name

3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-6-5-8-15(10-13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-9-4-3-7-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZVHNTPYTWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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